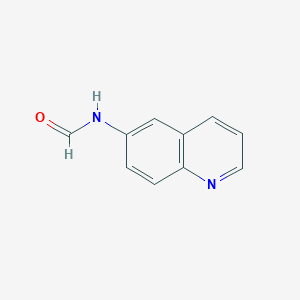
N-(quinolin-6-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(quinolin-6-yl)formamide: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The quinoline ring system is a key structural motif in many natural products and synthetic compounds with significant pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing N-(quinolin-6-yl)formamide involves the formamidation of quinoline N-oxides using isocyanides. This reaction is catalyzed by molecular iodine and proceeds through the nucleophilic addition of isocyanide to quinoline N-oxides, followed by rearrangement in the presence of iodine . This metal-free reaction offers a broad substrate scope and 100% atom-economy, making it an efficient and environmentally friendly method.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable processes are often applied. This includes the use of reusable catalysts, solvent-free conditions, and microwave or ultraviolet irradiation-promoted synthesis .
化学反应分析
Types of Reactions: N-(quinolin-6-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into quinoline-2-amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include quinoline-2-carboxylic acid, quinoline-2-amine, and various substituted quinoline derivatives .
科学研究应用
N-(quinolin-6-yl)formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
作用机制
The mechanism of action of N-(quinolin-6-yl)formamide involves its interaction with various molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting DNA synthesis and cell division.
Oxidative Stress: It induces oxidative stress in cells, leading to apoptosis in cancer cells.
Enzyme Inhibition: this compound can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
相似化合物的比较
- N-(quinolin-2-yl)formamide
- N-(quinolin-8-yl)formamide
- Quinoline-2-carboxylic acid
- Quinoline-2-amine
Uniqueness: N-(quinolin-6-yl)formamide is unique due to its specific substitution pattern on the quinoline ring, which influences its chemical reactivity and biological activity. Compared to other quinoline derivatives, it offers a distinct set of properties that make it valuable in various research and industrial applications .
属性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
N-quinolin-6-ylformamide |
InChI |
InChI=1S/C10H8N2O/c13-7-12-9-3-4-10-8(6-9)2-1-5-11-10/h1-7H,(H,12,13) |
InChI 键 |
GXMFHKURQBVGGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)NC=O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/structure/B14125722.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)
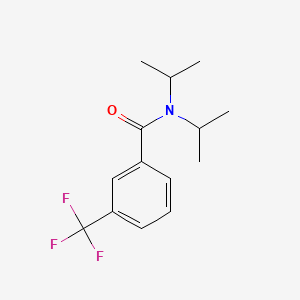
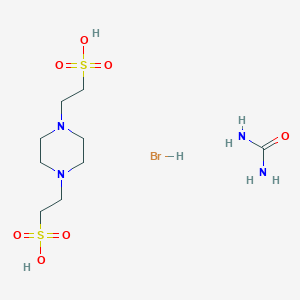
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)
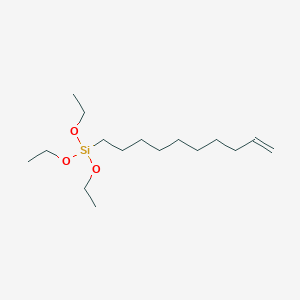
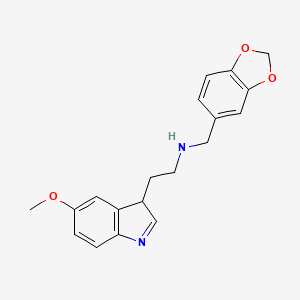
![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)

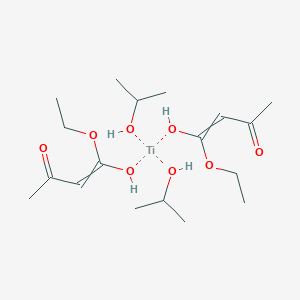


![4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14125812.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)
